molecular formula C12H13Cl2N3 B2462489 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl CAS No. 1923068-84-1

3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl

Cat. No.: B2462489
CAS No.: 1923068-84-1
M. Wt: 270.16
InChI Key: MVLYUCFFLSNQBQ-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound, “N-{[(4-fluorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide”, involves the reaction of “(4-fluorophenyl)isocyanate” and "3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine" .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . X-ray crystallography can also be used to confirm the chemical identity of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The compound has been synthesized using various methods. For example, Teng Da-wei (2012) discussed the synthesis of a related compound, 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, highlighting the importance of solvent and base in the cyclization reaction (Teng Da-wei, 2012).
  • Chemical Reactivity and Structural Analysis : Studies like those by R. Billi et al. (2000) have explored the reactivity of compounds like 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine HCl, contributing to a deeper understanding of its chemical behavior (R. Billi et al., 2000).

Pharmaceutical Research and Applications

  • Drug Development : This compound has been explored for its potential in drug development. For instance, Sifferlen et al. (2013) investigated its derivatives as dual orexin receptor antagonists, showing promise in sleep-promoting activity (Sifferlen et al., 2013).
  • Antimicrobial and Antituberculosis Activity : Research by Abdul-Malek S. Al-Tamimi et al. (2018) and others have assessed the antimicrobial and anti-tuberculosis properties of related pyrazine derivatives, indicating potential applications in treating infections (Abdul-Malek S. Al-Tamimi et al., 2018).

Other Applications

  • Material Science and Corrosion Inhibition : The compound's derivatives have been studied for their corrosion inhibition performance in materials science, as shown by M. Yadav et al. (2016), demonstrating its utility in protecting metals from corrosion (M. Yadav et al., 2016).

Future Directions

Future research on “3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl” and similar compounds could focus on further understanding their synthesis, reactivity, and biological applications. This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.ClH/c13-10-3-1-9(2-4-10)11-7-15-12-8-14-5-6-16(11)12;/h1-4,7,14H,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLYUCFFLSNQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2C3=CC=C(C=C3)Cl)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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